molecular formula C12H19ClN2O B12416081 Nor Lidocaine-d6 hydrochloride

Nor Lidocaine-d6 hydrochloride

Cat. No.: B12416081
M. Wt: 248.78 g/mol
InChI Key: KPXFVVHMUVBVGI-HVTBMTIBSA-N
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Description

Contextualization within Modern Drug Metabolism and Pharmacokinetic Research

In the landscape of modern drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent is paramount. Drug metabolism and pharmacokinetics (DMPK) studies are integral to this process, providing essential data on how a drug behaves in the body. uoa.grchemsrc.com Nor Lidocaine-d6 hydrochloride finds its place in this context as a specialized tool for investigating the metabolic pathways of lidocaine (B1675312). Lidocaine is metabolized in the liver primarily by cytochrome P450 enzymes into its active metabolite, monoethylglycinexylidide (B1676722) (MEGX), also known as norlidocaine. nih.govnih.govumweltbundesamt.de The formation and clearance of MEGX are considered indicators of hepatic function. nih.govnih.govnih.gov

The use of deuterated metabolites like this compound allows researchers to perform highly precise quantitative analyses of their non-deuterated counterparts in biological samples. biosynth.compharmaffiliates.com This is particularly crucial in pharmacokinetic studies where accurate concentration measurements are necessary to model a drug's behavior over time.

Significance of Stable Isotope-Labeled Analogs in Biomedical and Analytical Sciences

Stable isotope-labeled analogs, such as those labeled with deuterium (B1214612) (²H or D), have become indispensable in biomedical and analytical sciences, especially in methodologies involving mass spectrometry. pharmaffiliates.com The core advantage of using a stable isotope-labeled compound as an internal standard is its near-identical physicochemical properties to the analyte of interest. massbank.eu This similarity ensures that the labeled and unlabeled compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. pharmaffiliates.comojp.gov

This co-eluting and co-ionizing behavior allows the stable isotope-labeled internal standard to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. pharmaffiliates.com The result is a significant improvement in the accuracy, precision, and robustness of quantitative bioanalytical methods. ojp.gov The use of deuterium-labeled standards is often preferred due to the abundance of hydrogen in organic molecules and the relative ease and lower cost of incorporation compared to other stable isotopes like ¹³C or ¹⁵N.

Rationale for Research Focus on this compound as a Specialized Research Probe

The specific focus on this compound stems from the importance of its non-deuterated counterpart, MEGX, as a biomarker and a significant metabolite of lidocaine. nih.govchemguide.co.uk Research into the pharmacokinetics of lidocaine often necessitates the accurate quantification of MEGX to understand its formation rate and subsequent elimination, which can provide insights into liver function and drug-drug interactions. nih.govnih.gov

This compound is the ideal internal standard for the quantification of MEGX in biological matrices such as plasma and urine. nih.gov Its utility is rooted in the fact that it is chemically identical to MEGX, except for the presence of deuterium atoms. This isotopic labeling results in a different mass-to-charge ratio (m/z) in mass spectrometry, allowing the instrument to distinguish between the analyte (MEGX) and the internal standard (this compound) while ensuring both have undergone the same experimental variations. lgcstandards.com This leads to highly reliable and reproducible quantification, which is essential for clinical and research applications where precise measurements are critical. nih.gov

The table below summarizes the key chemical identifiers for this compound and its non-deuterated analog.

PropertyThis compoundNorlidocaine (MEGX)
Synonyms MEGX-d6 hydrochlorideMonoethylglycinexylidide
Molecular Formula C₁₂H₁₃D₆ClN₂OC₁₂H₁₈N₂O
Molecular Weight 248.78 g/mol 206.28 g/mol
CAS Number 2748541-96-87728-40-7
This data is compiled from multiple chemical supplier and database sources. nih.govbiosynth.commedchemexpress.com

The following table presents a comparative overview of the analytical and pharmacokinetic properties of Lidocaine and its deuterated and non-deuterated metabolites.

CompoundPrimary UseMetabolic Stability
Lidocaine HCl Therapeutic agentModerate
Lidocaine-d6 HCl Internal standard for LC-MS/MS, pharmacokinetic studiesHigh (deuterated)
Nor Lidocaine-d6 HCl Metabolite quantificationHigh
Prilocaine HCl Therapeutic agentLow
This data is based on information from analytical chemistry suppliers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

248.78 g/mol

IUPAC Name

N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i2D3,3D3;

InChI Key

KPXFVVHMUVBVGI-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC.Cl

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Approaches to Deuterium (B1214612) Incorporation within the Lidocaine (B1675312) and Norlidocaine Molecular Framework

The introduction of deuterium into drug molecules, a process known as deuteration, can significantly alter their metabolic profiles. This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, potentially improving the pharmacokinetic properties of a drug.

For the lidocaine and norlidocaine framework, deuterium can be incorporated at various positions. However, strategic labeling is often employed to block specific metabolic pathways. In the case of Norlidocaine-d6, the deuterium atoms are specifically placed on the two methyl groups of the 2,6-dimethylphenyl moiety. This strategic placement is designed to investigate the metabolic fate of this particular part of the molecule. The synthesis of such specifically labeled compounds requires multi-step chemical processes, often starting with simple deuterated precursors.

Specific Synthetic Routes for Norlidocaine-d6 Hydrochloride Preparation

The preparation of Norlidocaine-d6 hydrochloride is a multi-step synthetic process that begins with a deuterated starting material. A plausible synthetic route involves the following key steps:

Synthesis of 2,6-Di(methyl-d3)aniline: The synthesis typically starts with a commercially available deuterated precursor, such as 2,6-dimethyl-d6 aniline. In this starting material, the six hydrogen atoms on the two methyl groups are replaced with deuterium.

Acylation: The 2,6-di(methyl-d3)aniline is then reacted with chloroacetyl chloride in an acylation reaction. This step attaches the chloroacetyl group to the nitrogen atom of the aniline, forming the intermediate N-(2,6-di(methyl-d3)phenyl)chloroacetamide.

Amination: The intermediate is subsequently reacted with ethylamine. In this nucleophilic substitution reaction, the ethylamino group displaces the chlorine atom on the acetyl group to form the free base of Norlidocaine-d6.

Salt Formation: Finally, the Norlidocaine-d6 free base is treated with hydrochloric acid to form the stable hydrochloride salt, Norlidocaine-d6 hydrochloride. This salt form generally has improved stability and solubility properties.

Plausible Synthetic Route for Norlidocaine-d6 Hydrochloride
StepReactantsProductReaction Type
12,6-Di(methyl-d3)aniline, Chloroacetyl chlorideN-(2,6-di(methyl-d3)phenyl)chloroacetamideAcylation
2N-(2,6-di(methyl-d3)phenyl)chloroacetamide, EthylamineNorlidocaine-d6 (free base)Amination
3Norlidocaine-d6 (free base), Hydrochloric acidNorlidocaine-d6 hydrochlorideSalt Formation

Advanced Characterization Techniques for Confirming Isotopic Purity and Chemical Structure

The confirmation of the chemical structure and the assessment of isotopic purity are critical quality control steps in the synthesis of deuterated compounds. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools employed for this purpose.

Application of High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound. HR-MS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated species.

For Norlidocaine-d6, the mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. The isotopic enrichment is calculated by comparing the intensity of the peak for the fully deuterated compound (M+6) to the intensities of the peaks for the non-deuterated (M) and partially deuterated (M+1 to M+5) species. The high resolution of the instrument is crucial for separating these closely spaced isotopic peaks.

Expected Mass-to-Charge Ratios in HR-MS of Norlidocaine
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]+ (Da)
NorlidocaineC12H18N2O206.1419207.1492
Norlidocaine-d6C12H12D6N2O212.1795213.1868

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

In the ¹H NMR spectrum of Norlidocaine-d6, the signal corresponding to the methyl protons on the 2,6-dimethylphenyl ring would be absent or significantly reduced in intensity, confirming that deuteration has occurred at the desired positions. The signals for the other protons in the molecule, such as those on the ethyl group and the aromatic ring, should remain unchanged.

In the ¹³C NMR spectrum, the carbons attached to deuterium atoms will exhibit a characteristic splitting pattern (a triplet for a CD3 group) and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound. This provides further confirmation of the site of deuteration.

Assessment of Isotopic Enrichment and Positional Specificity of Deuteration in Complex Molecules

The comprehensive characterization of a complex deuterated molecule like Norlidocaine-d6 hydrochloride requires a combined analytical approach. The assessment of isotopic enrichment and positional specificity is a multi-faceted process that ensures the quality and reliability of the labeled compound for its intended application.

The isotopic enrichment, as determined by HR-MS, provides a quantitative measure of the percentage of molecules that are fully deuterated. This is crucial for applications where a high degree of isotopic purity is required, such as in pharmacokinetic studies where the deuterated compound is used as an internal standard.

The positional specificity, confirmed by NMR, ensures that the deuterium atoms have been incorporated at the intended sites and that no unwanted isotopic scrambling has occurred during the synthesis. This is particularly important for metabolic studies, where the goal is to track the fate of a specific part of the molecule. The combination of these advanced analytical techniques provides a complete picture of the isotopic composition and structural integrity of Norlidocaine-d6 hydrochloride.

Advanced Bioanalytical Methodologies Employing nor Lidocaine D6 Hydrochloride

Principles and Applications of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysisvulcanchem.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for quantitative analysis. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte—in this case, Nor Lidocaine-d6 hydrochloride—to the sample at the earliest stage of analysis. This "isotope-labeled" compound serves as an internal standard (IS). vulcanchem.comnih.gov

Because the stable isotope-labeled internal standard is chemically and physically almost identical to the endogenous, non-labeled analyte, it behaves similarly during sample extraction, purification, and chromatographic separation. vulcanchem.com However, it is distinguishable by its higher mass, which is readily detected by a mass spectrometer. By measuring the ratio of the response of the native analyte to the response of the known amount of the added internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. This method effectively compensates for analyte loss during sample preparation and corrects for variations in instrument injection volume and mass spectrometer response, which are significant sources of error in other quantitative methods. vulcanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for quantitative bioanalysis due to its high sensitivity and selectivity. The development of a robust LC-MS/MS assay using this compound as an internal standard involves several key steps. This compound is particularly valuable as it co-elutes with the unlabeled analyte but is differentiated by its mass, making it an ideal internal standard for the quantification of lidocaine (B1675312) and its metabolites. vulcanchem.com

The process begins with the optimization of mass spectrometric conditions, typically using electrospray ionization (ESI) in the positive ion mode. nih.gov Quantitation is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For instance, a common transition for lidocaine is m/z 235.10 → 86.15, while its deuterated standard, lidocaine-d6, is monitored at m/z 241.30 → 86.15. nih.gov

Chromatographic separation is typically accomplished using a reverse-phase C18 column. nih.govnih.gov The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer such as ammonium (B1175870) acetate, is optimized to achieve a short run time, good peak shape, and adequate separation from endogenous matrix components. nih.gov Sample preparation is also critical and usually involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analytes from complex biological matrices like plasma or urine. vulcanchem.comnih.gov

While LC-MS/MS is more common for compounds like lidocaine, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative analytical approach. However, many pharmaceutical compounds, including lidocaine and its metabolites, are not sufficiently volatile or thermally stable for direct GC analysis. jfda-online.com Therefore, a crucial step in optimizing GC-MS protocols is chemical derivatization. jfda-online.comresearchgate.net

Derivatization involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. jfda-online.com For compounds containing active hydrogens (e.g., in amine or hydroxyl groups), silylation is a common derivatization technique, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.netoup.com This process reduces the polarity of the analyte, making it more suitable for GC separation. researchgate.net The optimization of a GC-MS protocol would involve selecting the appropriate derivatizing agent, reaction time, and temperature to ensure complete conversion of the analyte to its derivative. Following derivatization, the GC conditions (e.g., column type, temperature program) and MS parameters are optimized for the sensitive and selective detection of the derivatized analyte and the corresponding deuterated internal standard. nih.gov

Method Validation Parameters for Robust Quantitative Bioanalytical Assays in Researchvulcanchem.com

Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose. europa.eu It ensures the reliability and reproducibility of quantitative data from biological samples. Regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines that outline the essential parameters to be evaluated. europa.euich.org These core parameters include selectivity, sensitivity, linearity, accuracy, precision, and stability. europa.eu

Linearity establishes the relationship between the instrument response and the known concentration of the analyte. juniperpublishers.com An assay is considered linear over a specific concentration range if the response is directly proportional to the concentration. This is typically evaluated by preparing a calibration curve from a series of standards and is assessed by the correlation coefficient (r²), which should ideally be close to 1.0. nih.gov

Sensitivity is determined by the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. juniperpublishers.com The LOD is the lowest concentration that can be reliably detected but not necessarily quantified with precision. juniperpublishers.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. europa.eu It is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. europa.eu The response from any interfering components should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard. europa.euich.org

Table 1: Linearity and Sensitivity Data from Various Lidocaine Assays

Analytical MethodLinearity RangeCorrelation Coefficient (r²)LLOQLODSource
LC-MS/MS0.10–201.80 ng/mL≥ 0.990.10 ng/mLNot Reported nih.gov
LC-MS/MS1–500 ng/mL> 0.991 ng/mLNot Reported nih.gov
LC-MS-MS0.5–250 ng/mL> 0.990.5 ng/mLNot Reported researchgate.net
HPLC-UV50–5000 ng/mL> 0.99950 ng/mLNot Reported nih.gov
GC-MS1.0–60.0 µg/mL0.9999Not Reported0.02 µg/mL nih.gov
Spectrophotometry2–28 µg/mL0.9961.9 µg/mL0.567 µg/mL juniperpublishers.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is usually expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). brieflands.com Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses precision within a single analytical run on the same day. wisdomlib.org

Inter-day precision (Intermediate Precision): Assesses precision across different runs on different days. wisdomlib.org

Accuracy describes the closeness of the mean test result to the true or accepted reference value. It is a measure of systematic error and is expressed as the percent accuracy or percent relative error (%RE). brieflands.com

For a method to be considered robust, both precision (%CV) and accuracy (%RE) values should typically be within ±15% for quality control samples, and within ±20% at the LLOQ. europa.euglobalresearchonline.net

Table 2: Precision and Accuracy Data from Validated Lidocaine Assays

Analytical MethodIntra-dayInter-daySource
Precision (%CV)Accuracy (%)Precision (%CV)Accuracy (%)
LC-MS/MS≤ 13.94%91.85% to 100.99%≤ 11.68%92.67% to 107.35% nih.gov
LC-MS-MS≤ 13%≤ 9% Inaccuracy≤ 8%≤ 5% Inaccuracy researchgate.net
HPLC-UV< 15%Error < 9%< 12%Error < 9% nih.gov

Matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering components in the biological matrix. ich.org It is a significant challenge in LC-MS/MS bioanalysis and can adversely affect reproducibility and accuracy. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects, as the standard and the analyte are affected in the same way. vulcanchem.com Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. nih.gov

Recovery refers to the efficiency of the extraction procedure for an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. globalresearchonline.net It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard of the same concentration. While high recovery is desirable, it is more important for the recovery to be consistent and reproducible. The internal standard helps to correct for incomplete or variable recovery. vulcanchem.com

Table 3: Extraction Recovery Data from Lidocaine Assays in Biological Matrices

Analytical MethodMatrixAnalyte Recovery (%)Internal Standard Recovery (%)Source
LC-MS/MSHuman Plasma89.76%90.37% (Lidocaine-d6) nih.gov
LC-MS-MSHuman Plasma> 84%> 82% (Bupivacaine) researchgate.net
HPLC-UVHuman Serum80.42% to 93.9%55.4% (Procainamide) nih.gov
GC-MSBlood/CSF85% to 103%Not Reported nih.gov
GC/MSBiological Samples> 74%Not Reported researchgate.net

Advanced Sample Preparation Techniques for Complex Biological Samples

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, serum, urine), remove interfering substances, and concentrate the sample for analysis. nih.govabcam.com The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the matrix. This compound is added to the sample before extraction to compensate for any variability or loss during the sample preparation process. kcasbio.comscispace.com

Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from biological samples like plasma or serum. nih.gov It is often used in high-throughput analyses due to its simplicity. The method involves adding a substance, typically an organic solvent or a strong acid, to the sample to denature and precipitate the proteins. nih.govabcam.com

Common precipitating agents include:

Organic Solvents: Acetonitrile is frequently used. It is typically added in a 2:1 or 3:1 volume ratio to the plasma sample, causing proteins to precipitate out of solution. nih.gov Methanol is another option.

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective protein precipitants. nih.govresearchgate.net However, care must be taken as the extreme pH can sometimes cause degradation of acid-labile analytes. nih.gov

The general procedure involves adding the precipitating agent to the biological sample (which has been spiked with this compound), vortexing to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then collected for direct injection or further processing. thermofisher.com

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.gov LLE is known for providing a cleaner extract than protein precipitation.

For lidocaine and its analogs, a one-step LLE is common. nih.gov The protocol generally involves:

pH Adjustment: The plasma or serum sample is made alkaline (e.g., using 1 M NaOH) to convert the lidocaine from its ionized form to its free base form. nih.gov This significantly increases its solubility in organic solvents.

Solvent Addition: An immiscible organic solvent is added. Solvents used for lidocaine extraction include diethyl ether, n-octanol, or mixtures like ethyl acetate/hexane. nih.govnih.gov

Extraction: The mixture is vortexed vigorously to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase.

Phase Separation: The sample is centrifuged to achieve a clear separation between the two liquid layers.

Collection and Evaporation: The organic layer is carefully transferred to a new tube and evaporated to dryness, often under a stream of nitrogen.

Reconstitution: The dried residue is redissolved in a small volume of the mobile phase for injection into the LC-MS/MS system. nih.gov

Studies have reported mean absolute recoveries for lidocaine from human serum using LLE to be between 80% and 94%. nih.gov

Solid-phase extraction is a highly selective and efficient sample preparation technique that can isolate analytes from complex matrices while removing interferences. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).

A typical SPE procedure for extracting lidocaine using a reversed-phase cartridge (e.g., C18) is as follows:

Conditioning: The SPE cartridge is first conditioned with methanol and then equilibrated with water or a buffer to prepare the stationary phase for sample loading.

Sample Loading: The pre-treated plasma sample (spiked with this compound) is loaded onto the cartridge. The analyte and internal standard bind to the stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., a mixture of acetonitrile and a pH 9.0 buffer) to remove salts and other polar interferences while the analytes of interest are retained. nih.gov

Elution: The analyte and internal standard are eluted from the cartridge using a stronger organic solvent, such as a mixture of acetonitrile and a pH 4.0 buffer. nih.gov

The resulting eluent is often clean enough for direct injection into the HPLC system. SPE methods can achieve high and reproducible recoveries, with studies reporting mean absolute recoveries for lidocaine of over 96%. nih.gov

Chromatographic and Mass Spectrometric Parameter Optimization for this compound and Related Analytes

Accurate quantification using LC-MS/MS requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Optimization: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte and internal standard from any remaining matrix components before they enter the mass spectrometer. researchgate.net A key goal is to achieve a sharp, symmetrical peak shape and a retention time that is free from interference. as-pub.com

For lidocaine and this compound, reversed-phase chromatography is standard. Because the deuterated internal standard is chemically almost identical to the analyte, it will co-elute or elute very closely, which is ideal for correcting matrix effects. kcasbio.com

Table 2: Typical Chromatographic Parameters for Lidocaine Analysis

Parameter Typical Value/Condition
Analytical Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.gov
Mobile Phase Acetonitrile and water/buffer (e.g., phosphate (B84403) buffer) in a 50:50 or 20:80 v/v ratio nih.govas-pub.com
Flow Rate 1.0 mL/min nih.govas-pub.com
Injection Volume 20 µL nih.gov
Detection Wavelength (UV) 210 nm - 263 nm nih.govnih.govresearchgate.net

| Retention Time | Typically 2.5 - 7.0 minutes, depending on exact conditions nih.govresearchgate.netnih.gov |

Mass Spectrometric Optimization: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for bioanalysis. researchgate.net Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This precursor → product ion transition is highly specific to the compound of interest.

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled lidocaine, while the product ion may be the same if the fragmentation does not involve the deuterated part of the molecule. nih.gov

Table 3: Representative Mass Spectrometric Parameters for Lidocaine and its Deuterated Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Collision Energy (CE)
Lidocaine 235.1 86.15 ESI Positive 10 - 15 V nih.gov

| Lidocaine-d6 | 241.3 | 86.15 | ESI Positive | 18 - 22 V nih.gov |

Note: The specific m/z values and collision energies can vary slightly between different instrument models and manufacturers. The values provided are representative examples found in published methods. nih.govresearchgate.net

Applications in Preclinical Pharmacokinetic and Drug Metabolism Investigations

Elucidation of Lidocaine (B1675312) Biotransformation Pathways Using Deuterated Tracers

Stable isotope-labeled compounds, such as Nor Lidocaine-d6 hydrochloride, are invaluable in drug metabolism studies. The incorporation of deuterium (B1214612) atoms creates a compound that is chemically identical to the parent molecule but has a higher molecular weight. This mass shift is easily detectable by mass spectrometry, allowing for precise differentiation between the exogenously supplied standard and the endogenously formed metabolite, thereby preventing analytical interference and improving the accuracy of quantitative analysis.

The metabolic stability of a drug is a key determinant of its in vivo half-life and clearance. In vitro systems, such as liver microsomes and hepatocytes, are routinely used in early drug discovery to assess this parameter. These systems contain the primary enzymes responsible for drug metabolism.

In the context of Lidocaine, these assays are used to study its rate of depletion and the corresponding formation of metabolites like Norlidocaine. By incubating Lidocaine with human or animal-derived hepatic microsomes or hepatocytes and measuring the concentration of the parent drug over time, researchers can calculate its in vitro half-life (t½) and intrinsic clearance (CLint). This compound is used as an internal standard in the LC-MS/MS analysis to ensure accurate quantification of the Norlidocaine formed during the incubation. This data helps in predicting the in vivo hepatic clearance and potential for drug-drug interactions.

Table 1: Key Components of In Vitro Metabolic Stability Assays

Component Description Relevance to Norlidocaine Studies
Test System Liver microsomes or isolated hepatocytes from preclinical species (e.g., rat, dog) or humans. Contains the cytochrome P450 enzymes (CYP3A4, CYP1A2) that metabolize Lidocaine to Norlidocaine.
Substrate Lidocaine hydrochloride. The parent drug whose metabolic conversion is being studied.
Cofactors NADPH (for microsomal assays). Essential for the function of CYP450 enzymes.
Internal Standard This compound. Used for accurate LC-MS/MS quantification of the formed Norlidocaine metabolite.
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Provides the necessary sensitivity and selectivity to measure the depletion of Lidocaine and the formation of Norlidocaine.

Lidocaine undergoes extensive and rapid metabolism in the liver, primarily through oxidative N-dealkylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. This process yields two primary active metabolites: monoethylglycinexylidide (B1676722) (MEGX), or Norlidocaine, and subsequently, glycinexylidide (GX). Norlidocaine is a pharmacologically active metabolite, possessing antiarrhythmic properties estimated to be 80-90% as potent as the parent drug, Lidocaine.

Drug metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. The biotransformation of Lidocaine to Norlidocaine is a classic example of a Phase I oxidative reaction, specifically N-deethylation.

Phase II reactions, also known as conjugation reactions, involve the attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to the parent drug or its Phase I metabolite, rendering it more water-soluble and facilitating its excretion. While the primary metabolic pathway for Lidocaine involves Phase I dealkylation, further metabolism of its metabolites can involve Phase II conjugation before renal elimination. The use of deuterated standards like this compound helps in accurately tracing and quantifying the metabolites generated through these sequential metabolic steps.

Preclinical Pharmacokinetic Profiling of Norlidocaine in Animal Models

Preclinical pharmacokinetic studies in animal models are fundamental to the drug development process, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. Such studies have been conducted for Lidocaine and its metabolites in various species, including rats, dogs, and goats, to understand its behavior in vivo. In these studies, this compound is indispensable as an internal standard for the bioanalysis of Norlidocaine samples collected from the research animals.

Understanding the ADME properties of a drug and its active metabolites is critical for predicting its efficacy and safety profile. Preclinical studies in animal models provide this crucial data. For instance, a study in goat kids following subcutaneous administration of Lidocaine showed rapid absorption, with a mean time to peak plasma concentration (Tmax) of 0.33 hours. The elimination of both Lidocaine and its metabolite Norlidocaine (MGX) was found to be moderate.

In dogs, the absorption kinetics of Lidocaine administered via paravertebral block were found to be biphasic, suggesting a more complex absorption process from the injection site. The distribution of Lidocaine and its metabolites is also a key parameter, as it determines the concentration of the active compounds at the target sites as well as potential sites of toxicity. Elimination primarily occurs through hepatic metabolism followed by renal excretion of the metabolites.

From the plasma concentration-time data collected in animal studies, key pharmacokinetic parameters are calculated to quantitatively describe the drug's disposition. These parameters include clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Half-life (t½): The time required for the plasma concentration of a drug to decrease by 50%. Studies in goat kids reported a mean elimination half-life of 1.71 hours for Lidocaine and a longer half-life of 3.19 hours for its metabolite, Norlidocaine.

Clearance (CL): A measure of the volume of plasma from which the drug is completely removed per unit of time. It reflects the efficiency of drug elimination processes. For Lidocaine, which has a high hepatic extraction ratio, clearance is highly dependent on liver blood flow. A study in dogs reported an average clearance of 0.04 L·min⁻¹·kg⁻¹.

Volume of Distribution (Vd): An apparent volume that describes the extent to which a drug is distributed throughout the body's tissues rather than remaining in the plasma. A larger Vd indicates greater distribution into tissues. A Vd of 1.44 L·kg⁻¹ has been reported for Lidocaine in dogs.

These parameters, determined through preclinical studies, are essential for establishing dosage regimens and for scaling the data to predict human pharmacokinetics.

Table 2: Selected Pharmacokinetic Parameters of Lidocaine and Norlidocaine in Animal Models

Parameter Lidocaine Norlidocaine (MEGX/MGX) Animal Model Source
Elimination Half-life (t½) 1.71 ± 0.51 h 3.19 ± 1.21 h Goat Kids
Time to Peak Concentration (Tmax) 0.33 ± 0.11 h 1.53 ± 0.61 h Goat Kids
Peak Plasma Concentration (Cmax) 2.12 ± 0.81 µg/mL 0.31 ± 0.32 µg/mL Goat Kids
Clearance (CL) 0.04 L·min⁻¹·kg⁻¹ Not Reported Dogs
Volume of Distribution (V) 1.44 L·kg⁻¹ Not Reported Dogs

Investigation of Enzyme Kinetics and Mechanism-Based Inhibition in Drug Metabolism Studies

The study of enzyme kinetics is fundamental to understanding the rate at which drugs are metabolized and eliminated from the body. This compound is instrumental in these investigations, providing a reliable reference standard for liquid chromatography-mass spectrometry (LC-MS) methods. biosynth.com These methods are used to quantify the formation of norlidocaine from its parent compound, lidocaine, and to characterize the kinetic parameters of the metabolizing enzymes.

In preclinical studies using isolated liver preparations, the elimination kinetics of lidocaine can be observed. At lower doses, the drug follows first-order kinetics, but at higher concentrations, non-linear, time-dependent kinetics emerge. nih.gov This shift is partly attributed to the inhibition of the parent drug's metabolism by its own metabolites. Studies have shown that exogenously added monoethylglycinexylidide (MEGX or norlidocaine) can inhibit the elimination of lidocaine. nih.gov The use of this compound allows researchers to accurately measure the concentration of the endogenously produced metabolite and distinguish it from any exogenously applied inhibitor, thereby clarifying the mechanisms of this product inhibition. Further research suggests that an intermediate product in the N-deethylation pathway, rather than the final metabolite itself, might be responsible for inhibiting further metabolism. nih.gov

Role of Cytochrome P450 (CYP) Isoforms in Norlidocaine Formation and Further Metabolism

The biotransformation of lidocaine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. researchgate.net Norlidocaine, also known as monoethylglycinexylidide (MEGX), is a major active metabolite formed through oxidative N-dealkylation of lidocaine. drugbank.comnih.gov In vitro and in vivo studies have identified CYP3A4 as the principal enzyme responsible for this conversion. researchgate.nethelsinki.filiposuction101.com The CYP1A2 isoform also plays a significant, albeit secondary, role in lidocaine's metabolism. liposuction101.comdrugs.com

Norlidocaine is not an end-product; it undergoes further metabolism, primarily through hydrolysis to glycine xylidide (GX), another active metabolite. researchgate.net The same CYP isoforms, particularly CYP3A4, are involved in this subsequent metabolic step. The precise quantification of both MEGX and GX, facilitated by stable isotope-labeled standards like this compound, is crucial for building a complete picture of the metabolic cascade.

Table 1: Key Cytochrome P450 Isoforms in Lidocaine Metabolism
CYP IsoformMetabolic PathwaySignificance
CYP3A4N-dealkylation of Lidocaine to Norlidocaine (MEGX)Primary pathway researchgate.nethelsinki.fi
CYP1A2N-dealkylation of Lidocaine to Norlidocaine (MEGX)Secondary pathway liposuction101.comdrugs.com
CYP3A4Metabolism of Norlidocaine (MEGX) to Glycinexylidide (GX)Major pathway for further metabolism researchgate.net

Studies on Enzyme Induction and Repression in Preclinical Models

The activity of CYP enzymes can be altered by various substances, leading to either enzyme induction (increased activity) or repression/inhibition (decreased activity). Such changes can significantly impact the pharmacokinetics of drugs like lidocaine. Preclinical models are essential for studying these interactions.

Enzyme Induction: Exposure to certain environmental agents can induce CYP enzymes, accelerating drug metabolism. For instance, studies in rats have shown that the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) can induce multiple metabolic enzymes in both the liver and the olfactory mucosa. nih.gov This induction was associated with an enhanced conversion of lidocaine to its main metabolite, norlidocaine (MEGX). nih.gov This demonstrates that external factors can alter the rate of norlidocaine formation, impacting the drug's efficacy and potential toxicity.

Enzyme Inhibition: Conversely, co-administration of drugs that inhibit CYP3A4 or CYP1A2 can slow lidocaine metabolism, leading to increased plasma concentrations. Preclinical and clinical studies have investigated the effects of various inhibitors. For example, the CYP3A4 inhibitor erythromycin was found to increase the peak concentration and area under the curve (AUC) of orally administered lidocaine by 40-70%. helsinki.fi Similarly, fluvoxamine, a CYP1A2 inhibitor, significantly reduced the clearance of intravenous lidocaine. core.ac.uk The combined administration of both erythromycin and fluvoxamine resulted in a 2.3-fold increase in the AUC of intravenous lidocaine, highlighting the potent effect of inhibiting both major metabolic pathways. core.ac.uk In these studies, this compound is an indispensable tool for accurately quantifying the concentrations of lidocaine and its metabolites, thereby determining the precise impact of the inhibiting agents.

Table 2: Effect of CYP Inhibitors on Lidocaine Pharmacokinetics
InhibitorTarget CYP IsoformEffect on Lidocaine PharmacokineticsReference
ErythromycinCYP3A4Increased Cmax and AUC of oral lidocaine by 40-70% helsinki.fi
ItraconazoleCYP3A4Increased Cmax and AUC of oral lidocaine by 40-70% helsinki.fi
FluvoxamineCYP1A2Reduced clearance of intravenous lidocaine core.ac.uk
CiprofloxacinCYP1A2Increased AUC of intravenous lidocaine by 26% helsinki.fi
Fluvoxamine + ErythromycinCYP1A2 and CYP3A4Increased AUC of intravenous lidocaine 2.3-fold core.ac.uk

Mass Balance and Excretion Pathway Elucidation in Research Animals

Mass balance studies are critical in preclinical development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. These studies typically use a radiolabeled or stable isotope-labeled version of the drug to trace its fate in the body. This compound is ideally suited for the quantitative analysis portion of such studies that use stable isotopes.

Following administration in research animals, the primary route of elimination for lidocaine is extensive hepatic metabolism. researchgate.net Less than 10% of the parent drug is excreted unchanged in the urine. drugbank.com The vast majority of the dose is eliminated as various metabolites. Biotransformation includes N-dealkylation to norlidocaine (MEGX) and glycinexylidide (GX), as well as ring hydroxylation. drugbank.com Ultimately, a significant portion of the administered dose appears in the urine as a conjugate of 4-hydroxy-2,6-dimethylaniline, which is considered the primary urinary metabolite. drugbank.com

Studies in food-producing animals, such as dairy cows, have been conducted to determine the presence of metabolites in edible tissues and milk. In one such study, cows were treated with lidocaine, and various tissues were analyzed. The results showed that 2,6-dimethylaniline (DMA), another metabolite, is significantly formed and can be detected in both meat and milk, alongside lidocaine and MEGX. researchgate.net These studies are vital for ensuring food safety and rely on sensitive analytical methods where labeled standards like this compound are essential for accurate quantification of residues.

Mechanistic Research and Advanced Translational Applications Preclinical/in Vitro

Utilization in Receptor Binding and Ligand-Target Interaction Studies

While not typically used as a primary ligand to characterize receptor properties, Nor Lidocaine-d6 hydrochloride is instrumental in studies investigating the binding and interaction of Lidocaine (B1675312) and its metabolites with their biological targets. Its primary function is as a high-fidelity internal standard for mass spectrometry-based quantification.

In research contexts, such as those examining the interaction of Lidocaine with voltage-gated sodium channels or other potential off-target receptors, precise measurement of the concentration of the parent drug and its metabolites is crucial. sigmaaldrich.com Deuterated standards like this compound are added to experimental samples to enable exact quantification, which is essential for calculating binding affinities (Kd) and determining the concentration of ligand bound to a receptor (Bmax). nih.gov By providing an accurate baseline for measurement, it ensures that the data derived from ligand-target interaction studies are reliable and reproducible.

Key Applications in Ligand-Target Interaction Quantification:

Application AreaRole of this compoundResearch Outcome Enabled
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Precise quantification of Nor Lidocaine in samplesAccurate correlation of metabolite concentration with receptor occupancy and physiological effect.
Off-Target Binding Assays Internal standard for quantifying Nor LidocaineReliable assessment of potential unintended interactions with other receptors or proteins.
Competitive Binding Assays Ensures accurate measurement of the displacement of a labeled ligand by Nor LidocaineDetermination of the metabolite's binding affinity relative to other compounds.

Assessment of Cellular Permeability and Transporter Interactions in In Vitro Models

The ability of a drug and its metabolites to cross biological membranes is a key determinant of its efficacy and distribution. In vitro models using cell lines such as Caco-2 and MDCK are standard for predicting intestinal absorption and interaction with efflux transporters like P-glycoprotein (P-gp). nih.govnuvisan.com

In these assays, this compound functions as an essential analytical tool. During a bidirectional permeability assay, the passage of the non-labeled analyte (Nor Lidocaine) across a cultured cell monolayer is measured. diva-portal.org this compound is added to the samples collected from both the apical and basolateral chambers prior to analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov Because the deuterated standard has nearly identical chemical properties but a different mass, it allows for precise correction of any sample loss during processing and variability in instrument response, thereby ensuring an accurate calculation of the apparent permeability coefficient (Papp). This is critical for determining if a compound is a substrate for efflux transporters, which can limit its bioavailability.

Application in Elucidating Metabolic Shunting and Alternative Biotransformation Routes through Isotopic Tracing

The deuterium (B1214612) atoms on this compound make it an invaluable tracer for metabolic studies. Lidocaine undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to form Nor Lidocaine (monoethylglycinexylidide). nih.gov By using deuterated standards, researchers can precisely track and quantify the formation and subsequent clearance of metabolites from biological matrices like plasma and urine. nih.gov

This isotopic labeling allows for the clear differentiation between the endogenously formed metabolite and the exogenously added standard. nih.gov This capability is crucial for:

Studying Metabolic Pathways: Accurately tracing the biotransformation of Lidocaine to Nor Lidocaine and other downstream metabolites.

Investigating Metabolic Shunting: If a primary metabolic pathway is inhibited (e.g., by a co-administered drug), isotopic tracing can help quantify the extent to which the metabolism is shunted through alternative routes.

Enzyme Phenotyping: Determining the activity of specific CYP450 enzymes by measuring the rate of formation of specific metabolites.

A study quantifying Lidocaine metabolites in human plasma and urine utilized deuterated analogs as internal standards to track the excretion of various biotransformation products, demonstrating the power of this technique in mapping metabolic fate. nih.gov

Role as a Certified Reference Standard in Research-Grade Bioanalytical Assays and Method Validation

The most prominent role of this compound is as a certified reference material and internal standard for bioanalytical assays. nih.govnih.gov In quantitative analysis, particularly using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS), an internal standard is critical for accuracy, precision, and reproducibility.

This compound is the ideal internal standard for the quantification of Nor Lidocaine for several reasons:

Co-elution: It has nearly identical chromatographic retention time to the non-labeled analyte.

Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source.

Mass Differentiation: It is easily distinguished from the analyte by its higher mass.

These properties allow it to compensate for variations in sample extraction, injection volume, and matrix effects. Regulatory guidelines, such as those from the ICH, require rigorous validation of analytical methods, for which certified reference materials are essential. scispace.com this compound is used to establish linearity, accuracy, precision, and the limit of quantification in assays designed to measure Lidocaine's metabolites in research and clinical settings. researchgate.netwpmucdn.com

Typical Validation Parameters Assessed Using this compound:

ParameterDescription
Linearity Establishing a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy Measuring the closeness of the determined value to the nominal (true) value.
Precision Assessing the degree of scatter between a series of measurements (intraday and interday).
Recovery Determining the efficiency of the extraction process from the biological matrix.
Matrix Effect Evaluating the influence of matrix components on the ionization of the analyte.

Integration with Non-Targeted Metabolomics Approaches for Comprehensive Metabolite Profiling

Non-targeted metabolomics aims to capture and analyze a wide spectrum of small molecules in a biological sample to identify biomarkers or understand metabolic perturbations. nih.gov This technique generates vast amounts of complex data, and a significant challenge is the reliable identification and relative quantification of thousands of metabolic features. researchgate.net

Stable isotope-labeled internal standards are crucial for improving the quality of data in non-targeted metabolomics. While a single standard cannot account for all metabolites, a compound like this compound is vital when the study focuses on the metabolic profile of a specific drug. When analyzing the comprehensive metabolic impact of Lidocaine, adding this compound to the sample provides a clear anchor point in the chromatogram. It helps to:

Confirm Analyte Identity: The known mass difference between Nor Lidocaine and its d6-labeled standard aids in the confident identification of the metabolite peak among thousands of others.

Correct for Analytical Variability: It helps normalize the data to account for instrument performance fluctuations across a large batch of samples. mdpi.com

Improve Quantification: While non-targeted metabolomics is often semi-quantitative, the use of a relevant internal standard allows for more accurate relative quantification of the drug's metabolites.

By integrating deuterated standards, researchers can enhance the confidence with which they identify and profile the downstream products of drug biotransformation in a complex biological system. nih.gov

Future Research Directions and Emerging Methodologies

Development of Ultra-Sensitive Analytical Platforms for Trace Analysis in Complex Research Matrices

The quantification of drug metabolites in complex biological matrices such as plasma, tissue, and urine is a significant challenge in pharmacology and toxicology. The development of ultra-sensitive analytical platforms is paramount for accurate trace analysis. Nor Lidocaine-d6 hydrochloride plays a pivotal role as an internal standard in these advanced analytical techniques.

Stable isotopically labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com The use of a SIL internal standard, like this compound, which has identical chemical properties to the analyte (norlidocaine), can correct for variability in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the assay. scispace.com

Future research will focus on the development of novel LC-MS/MS methods with even lower limits of quantitation (LLOQ) for lidocaine (B1675312) and its metabolites. nih.gov For instance, sensitive LC-MS/MS methods have been developed to measure lidocaine and its metabolite 2,6-dimethylaniline in various biological samples with LLOQs as low as 25 pg/mL in plasma. nih.gov The use of this compound as an internal standard is critical in achieving such high sensitivity and specificity.

Table 1: Comparison of Analytical Platforms for Trace Analysis

Analytical PlatformTypical LLOQ for Lidocaine/MetabolitesRole of this compound
HPLC-UV0.1–0.5 µg/mL ijbr.com.pkNot typically used; a different internal standard like procaine may be used. nih.gov
GC-MS~1 to 10 ng/mLAs an internal standard to improve accuracy and precision.
LC-MS/MS25 pg/mL - 200 pg/mL nih.govIdeal internal standard for correcting matrix effects and improving quantification. nih.gov

Advanced Isotopic Labeling Strategies for Complex Drug Discovery and Development Research

Isotopic labeling is a powerful technique in pharmaceutical research that provides detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com Deuterium (B1214612) labeling, in particular, is a key strategy used to enhance the stability of a drug and to study its metabolic pathways. musechem.com

This compound, as a deuterated metabolite, is an invaluable tool in advanced isotopic labeling strategies. biosynth.com It can be used in a variety of research applications, including:

Metabolic pathway elucidation: By tracking the fate of the deuterium-labeled compound, researchers can identify and characterize the metabolic pathways of lidocaine. nih.gov

Pharmacokinetic studies: The use of deuterium-labeled compounds allows for more accurate and detailed pharmacokinetic studies, as the labeled drug can be easily distinguished from its endogenous counterparts. alfa-chemistry.comnih.gov

Reaction kinetics: Deuterium labeling can be used to study the kinetic isotope effect, providing insights into the mechanisms of enzymatic reactions involved in drug metabolism. symeres.com

Future research will likely focus on the development of more sophisticated isotopic labeling strategies, such as multi-isotope labeling and positional isotope labeling, to gain an even deeper understanding of drug metabolism and disposition. nih.govsymeres.com

Integration with High-Throughput Screening in Preclinical Research

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for a specific biological target. bmglabtech.com In the context of drug metabolism, HTS assays are used to screen for potential drug-drug interactions, such as the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov

This compound can be integrated into HTS workflows as an internal standard for the quantification of the unlabeled norlidocaine metabolite. biosynth.com In a typical HTS assay to screen for inhibitors of lidocaine metabolism, a library of compounds would be incubated with human liver microsomes, lidocaine, and a NADPH-regenerating system. The formation of norlidocaine would be measured by LC-MS/MS, with this compound added to each sample to ensure accurate quantification. mdpi.com

The integration of deuterated standards like this compound into HTS assays improves the reliability and reproducibility of the data, allowing for the rapid identification of compounds that may alter the metabolism of lidocaine. researchgate.net

Table 2: Role of this compound in HTS for Drug Metabolism

HTS Assay TypePurposeRole of this compound
CYP Inhibition ScreenTo identify compounds that inhibit the metabolism of lidocaine.Internal standard for the accurate quantification of norlidocaine formation.
CYP Induction ScreenTo identify compounds that induce the expression of enzymes that metabolize lidocaine.Internal standard for the accurate quantification of norlidocaine formation.
Metabolite ProfilingTo rapidly assess the metabolic stability of new chemical entities.Internal standard for the quantification of metabolite formation.

Potential Applications in Forensic Toxicology Research and Environmental Monitoring

The accurate quantification of drugs and their metabolites in biological and environmental samples is crucial in forensic toxicology and environmental monitoring. biosynth.com this compound, as a stable isotope-labeled internal standard, has significant potential applications in these fields. alfa-chemistry.com

In forensic toxicology, this compound can be used as an internal standard for the quantification of lidocaine and its metabolites in post-mortem samples and in cases of suspected drug-impaired driving. chiron.no The use of a deuterated internal standard improves the accuracy and reliability of the analytical results, which is critical for medico-legal investigations. chiron.no

In environmental monitoring, there is growing concern about the presence of pharmaceuticals and their metabolites in the environment. alfa-chemistry.com this compound can be used as an internal standard for the development of sensitive analytical methods to detect and quantify lidocaine and its metabolites in environmental samples, such as wastewater and drinking water. alfa-chemistry.com This will allow for a better understanding of the environmental fate and potential impact of these compounds.

Computational and In Silico Modeling Approaches in Conjunction with Experimental Data for Predictive Metabolism

Computational and in silico modeling approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used to predict the ADME properties of drugs. europa.eu These models integrate physicochemical data, in vitro metabolism data, and physiological parameters to simulate the pharmacokinetics of a drug in the body. researchgate.netresearchgate.net

Experimental data generated using this compound are essential for the development, validation, and refinement of these in silico models. biosynth.comchemrxiv.org For example, pharmacokinetic data from studies using deuterium-labeled lidocaine can be used to optimize the parameters of a PBPK model. nih.gov Furthermore, data on the formation of the deuterated norlidocaine metabolite in in vitro systems can be used to inform the metabolic clearance parameters in the model.

The integration of high-quality experimental data from studies using stable isotope-labeled compounds with advanced computational models will lead to more accurate predictions of drug metabolism and disposition, ultimately contributing to the development of safer and more effective drugs. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.